molecular formula C27H27N3O3S B2443104 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 897486-49-6

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2443104
CAS No.: 897486-49-6
M. Wt: 473.59
InChI Key: DFIOPILNAKGXGC-UHFFFAOYSA-N
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Description

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzo[d]thiazole moiety with a piperazine ring, making it a valuable subject for research and development.

Preparation Methods

The synthesis of 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves a multi-step process. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring. The final step involves the attachment of the diphenylethanone group. Reaction conditions may vary, but common reagents include dimethyl sulfoxide (DMSO), triethylamine, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar compounds to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone include other benzo[d]thiazole derivatives and piperazine-containing molecules. For example:

Properties

IUPAC Name

1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-32-21-13-14-22(33-2)25-24(21)28-27(34-25)30-17-15-29(16-18-30)26(31)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,23H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIOPILNAKGXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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